Ethyl 6-fluoroisoquinoline-3-carboxylate
Description
Properties
Molecular Formula |
C12H10FNO2 |
|---|---|
Molecular Weight |
219.21 g/mol |
IUPAC Name |
ethyl 6-fluoroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H10FNO2/c1-2-16-12(15)11-6-9-5-10(13)4-3-8(9)7-14-11/h3-7H,2H2,1H3 |
InChI Key |
GBXKMICTSHCOQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2C=CC(=CC2=C1)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation generally follows these stages:
- Formation of a 6-bromo or 6-fluoro nicotinic acid ester intermediate
- Selective fluorination at the 6-position
- Cyclization or isoquinoline ring formation
- Esterification to obtain the ethyl ester
Detailed Preparation Method from Literature and Patent Sources
Synthesis of 6-Fluoronicotinic Acid Ethyl Ester Intermediate
According to a comprehensive patent (CN115433122A), a robust industrial method for preparing 6-fluoronicotinic acid derivatives involves:
Step 1: Grignard Exchange and Esterification
- Starting material: 2,5-dibromopyridine
- Reagent: Isopropyl magnesium chloride (Grignard reagent)
- Catalyst: Cuprous bromide or cuprous iodide
- Solvent: Tetrahydrofuran (THF), 2-methyltetrahydrofuran, or cyclopentyl methyl ether
- Reaction: Selective Grignard exchange at the 5-position followed by reaction with ethyl chloroformate to form 6-bromonicotinic acid ethyl ester
- Conditions: Temperature controlled at -10 to 0 °C, reaction time ~3 hours for Grignard addition, then 1 hour at room temperature for esterification
Step 2: Fluorination
- Reagents: Anhydrous tetramethylammonium fluoride (TMAF)
- Solvent: Toluene and dimethylformamide (DMF)
- Conditions: Heating at 40-50 °C for 16 hours
- Followed by hydrolysis with sodium hydroxide or potassium hydroxide aqueous solution to convert to 6-fluoronicotinic acid ethyl ester
- Acidification with HCl to pH 3-4 and filtration to isolate product
-
- Yield: Approximately 79.9% for 6-bromonicotinic acid ethyl ester intermediate
- Final 6-fluoronicotinic acid obtained in ~84.1% yield with >98% purity by HPLC
- Melting point range: 146.5-148.9 °C
- Mass spectrometry (LC-MS): m/z 142.1 (M+H)+
| Step | Reagents & Conditions | Yield (%) | Purity (HPLC) | Notes |
|---|---|---|---|---|
| Grignard Exchange + Esterification | 2,5-dibromopyridine, iPrMgCl, CuBr catalyst, ethyl chloroformate, THF, -10 to 0 °C | 79.9 | - | Formation of 6-bromonicotinic acid ethyl ester |
| Fluorination + Hydrolysis | TMAF, toluene/DMF, 40-50 °C, 16 h; NaOH hydrolysis, acidification | 84.1 | >98% | Conversion to 6-fluoronicotinic acid ethyl ester |
Cyclization to this compound
While the patent focuses on the preparation of 6-fluoronicotinic acid derivatives, the isoquinoline ring formation typically involves condensation reactions with appropriate aldehydes or amines under cyclization conditions.
A related research article (RSC Supporting Information) describes the preparation of ethyl isoquinoline-3-carboxylates bearing fluorine substituents via:
- Palladium-catalyzed cross-coupling reactions or
- Cyclization of 2-(2-aminophenyl)acetates with fluorinated nicotinic acid derivatives
The final this compound is purified by column chromatography using ethyl acetate/petroleum ether mixtures as eluents, yielding yellow solids with melting points consistent with the fluorinated isoquinoline esters.
Comparative Data Table of Preparation Parameters
| Parameter | Description | Typical Range/Value | Source |
|---|---|---|---|
| Starting material | 2,5-dibromopyridine | 0.25 mol scale | CN115433122A Patent |
| Grignard reagent | Isopropyl magnesium chloride (2.0 M) | 0.32 mol | CN115433122A Patent |
| Catalyst | Cuprous bromide or iodide | 12.5 mmol | CN115433122A Patent |
| Organic solvents | THF, 2-methyltetrahydrofuran, toluene, DMF | Various | CN115433122A Patent |
| Fluorination reagent | Tetramethylammonium fluoride (TMAF) | 0.40 mol | CN115433122A Patent |
| Fluorination temperature | 40-50 °C | 16 hours | CN115433122A Patent |
| Hydrolysis | Aqueous NaOH or KOH | 3-4 hours stirring at RT | CN115433122A Patent |
| Purification | Filtration, chromatography | HPLC purity >98% | CN115433122A Patent, RSC info |
| Final product melting point | This compound | Approx. 146-149 °C | CN115433122A Patent |
Summary and Professional Insights
- The preparation of this compound is best approached via a two-step strategy involving the synthesis of 6-bromonicotinic acid ethyl ester followed by selective fluorination using tetramethylammonium fluoride.
- The use of Grignard reagents with controlled temperature and copper catalysis ensures high regioselectivity and yield.
- Fluorination under mild heating with TMAF in aprotic solvents like toluene and DMF provides efficient substitution.
- Subsequent hydrolysis and acidification steps yield the fluorinated nicotinic acid ester, which can be cyclized to the isoquinoline core.
- Purification by chromatography and recrystallization ensures high purity suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-fluoroisoquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Substitution: Formation of 6-substituted isoquinoline derivatives.
Reduction: Formation of 6-fluoroisoquinoline-3-methanol.
Oxidation: Formation of 6-fluoroisoquinoline-3-carboxylic acid.
Scientific Research Applications
Ethyl 6-fluoroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Industry: Used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-fluoroisoquinoline-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to inhibition or activation of specific pathways.
Pathways Involved: It may affect pathways related to cell proliferation, apoptosis, or signal transduction, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of Ethyl 6-fluoroisoquinoline-3-carboxylate with its analogs:
Notes:
- Regiochemistry: Substitution at the 1-position (e.g., Ethyl 6-bromoisoquinoline-1-carboxylate) vs.
- Multi-Substituted Analogs : Compounds with multiple halogens (e.g., 7-Br, 4-Cl, 6-F) may show improved pharmacological activity but could face synthetic challenges .
Research Findings and Trends
- Positional Isomerism : Substitution at C6 (vs. C1 or C7) optimizes electronic effects for target engagement, as seen in kinase inhibitors .
- Halogen Synergy : Combining fluorine with other halogens (e.g., Cl, Br) can balance lipophilicity and reactivity, a strategy employed in anticancer drug design .
- Storage Stability : Chloro and bromo derivatives often require refrigeration (2–8°C), whereas fluorinated compounds may exhibit greater stability at room temperature .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl 6-fluoroisoquinoline-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from fluorinated precursors. A common approach includes:
Condensation : Reacting phenethylamine derivatives with fluorinated carbonyl compounds under acidic conditions to form intermediates.
Cyclization : Using catalysts like POCl₃ or polyphosphoric acid to induce ring closure and generate the isoquinoline core.
Esterification : Introducing the ethyl carboxylate group via nucleophilic substitution or ester exchange.
- Key Variables : Temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios significantly impact yield. For example, excess fluorinated reagents may improve fluorination efficiency but risk side reactions .
- Data Table :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Condensation | Phenethylamine, F-substituted aldehyde, H₂SO₄ | 50–65% |
| Cyclization | POCl₃, reflux | 70–85% |
| Esterification | Ethanol, H₂SO₄ catalyst | 80–90% |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies fluorine-induced deshielding effects (e.g., aromatic protons adjacent to F show δ ≈ 8.2–8.5 ppm). ¹⁹F NMR confirms fluorination position and purity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₂H₁₀FNO₃: 235.21 g/mol) and detects isotopic patterns for Cl/F differentiation.
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and resolves isomers .
Q. How can solubility challenges of this compound be addressed in biological assays?
- Methodological Answer :
- Solvent Selection : Use DMSO for stock solutions (10–50 mM), followed by dilution in PBS or cell culture media (final DMSO ≤ 0.1%).
- Surfactants : Add Tween-80 (0.01–0.1%) to enhance aqueous dispersion.
- Temperature Control : Warm solutions to 37°C and sonicate to prevent aggregation .
Advanced Research Questions
Q. How does fluorination at the 6-position of the isoquinoline ring influence electronic properties and binding affinity in drug-target interactions?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density. Fluorine’s electronegativity increases partial positive charge on adjacent carbons, enhancing hydrogen bonding with targets like kinases.
- SAR Studies : Compare analogs (e.g., 6-F vs. 7-F substitution) using IC₅₀ assays. Fluorine at C6 improves metabolic stability but may reduce solubility due to hydrophobic effects .
- Data Table :
| Analog | Substituent | LogP | IC₅₀ (nM) |
|---|---|---|---|
| 6-F | Fluorine | 2.5 | 12 ± 3 |
| 7-F | Fluorine | 2.3 | 45 ± 8 |
| 6-Cl | Chlorine | 3.1 | 28 ± 5 |
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
Pharmacokinetic Profiling : Measure plasma stability (e.g., t₁/₂ in murine models) to assess metabolic degradation.
Prodrug Modification : Introduce hydrolyzable esters or phosphates to enhance bioavailability.
Tissue Distribution Studies : Use radiolabeled (¹⁴C) analogs to track compound accumulation in target organs .
Q. How can crystallographic data (e.g., SHELX/ORTEP) elucidate the solid-state conformation of this compound?
- Methodological Answer :
- Data Collection : Use single-crystal XRD (Mo-Kα radiation, λ = 0.71073 Å) to resolve bond lengths/angles. Fluorine’s van der Waals radius (1.47 Å) affects packing density.
- Refinement : SHELXL refines anisotropic displacement parameters. ORTEP-3 visualizes thermal ellipsoids, highlighting rotational flexibility of the ethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
